molecular formula C21H20N2O2 B14418366 3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one CAS No. 80053-48-1

3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one

Cat. No.: B14418366
CAS No.: 80053-48-1
M. Wt: 332.4 g/mol
InChI Key: JOTUQYZIYFWVJA-UHFFFAOYSA-N
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Description

3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one is a complex organic compound with a unique structure that combines elements of benzoyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by benzoylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling processes, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-2,3-dibromopropionic acid: This compound shares the benzoyl group but differs in its overall structure and reactivity.

    3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo[7]annulene: This compound has a similar hexahydro structure but lacks the indole group.

Uniqueness

3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one is unique due to its combination of benzoyl and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

80053-48-1

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-benzoyl-1,2,5,6,7,8-hexahydroazonino[5,4-b]indol-4-one

InChI

InChI=1S/C21H20N2O2/c24-20-12-6-11-19-17(16-9-4-5-10-18(16)22-19)13-14-23(20)21(25)15-7-2-1-3-8-15/h1-5,7-10,22H,6,11-14H2

InChI Key

JOTUQYZIYFWVJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCN(C(=O)C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4N2

Origin of Product

United States

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